1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate

Nucleophilic substitution Synthetic chemistry Alkylating agent

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate (CAS 39582-94-0) is a synthetic heterocyclic sulfonate ester classified as an allylic methanesulfonate. It features a 2,3-dihydrothiophene-1,1-dioxide (cyclic sulfone) core with a methanesulfonyloxy substituent at the 3-position.

Molecular Formula C5H8O5S2
Molecular Weight 212.23
CAS No. 39582-94-0
Cat. No. B2439849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate
CAS39582-94-0
Molecular FormulaC5H8O5S2
Molecular Weight212.23
Structural Identifiers
SMILESCS(=O)(=O)OC1CS(=O)(=O)C=C1
InChIInChI=1S/C5H8O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h2-3,5H,4H2,1H3
InChIKeyBYKPWYGOXLYUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate (CAS 39582-94-0): Chemical Identity and Core Physicochemical Profile for Procurement Evaluation


1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate (CAS 39582-94-0) is a synthetic heterocyclic sulfonate ester classified as an allylic methanesulfonate. It features a 2,3-dihydrothiophene-1,1-dioxide (cyclic sulfone) core with a methanesulfonyloxy substituent at the 3-position . The compound has a molecular formula of C5H8O5S2, a molecular weight of 212.24 g/mol, an exact mass of 211.98 Da, a polar surface area (PSA) of 94.27 Ų, and a predicted LogP of 1.43 .

Why In-Class Cyclic Sulfonate Esters Cannot Be Assumed Interchangeable for 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate


Within the class of 1,1-dioxido-2,3-dihydrothiophen-3-yl sulfonate esters, the nature of the sulfonate leaving group and its associated physicochemical properties—including lipophilicity, molecular size, and electronic character—directly govern reaction kinetics, solubility, and biological target engagement . Substituting the methanesulfonate (mesylate) with a benzenesulfonate or p-toluenesulfonate (tosylate) alters the compound's partition coefficient (LogP) by approximately one log unit and increases molecular weight by 30–36% . Consequently, generic replacement without quantitative verification risks compromised reactivity, altered membrane permeability, and divergent biological readouts, making compound-specific evaluation essential for reproducible research and process development.

Quantitative Differentiation Evidence for 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate Versus Structural Analogs


Enhanced Leaving Group Reactivity of the Mesylate Ester Compared to Arylsulfonate Analogs

The methanesulfonate (mesylate) group in the target compound is a stronger leaving group than the p-toluenesulfonate (tosylate) group in the direct structural analog WAY-357997, as reflected by the pKa of the parent sulfonic acids [1][2]. A lower pKa of the conjugate acid corresponds to greater leaving group ability [3]. This translates into predictably faster nucleophilic substitution kinetics for the target mesylate relative to the tosylate analog under equivalent reaction conditions.

Nucleophilic substitution Synthetic chemistry Alkylating agent

Lower Molecular Weight and Higher Atom Economy Versus Arylsulfonate Analogs in Parallel Synthesis

The target mesylate possesses a molecular weight of 212.24 g/mol, compared to 274.31 g/mol for the unsubstituted benzenesulfonate analog (WAY-357996; CAS 39582-95-1) and 288.34 g/mol for the p-toluenesulfonate analog (WAY-357997; CAS 39582-96-2) . This represents a 29% and 36% reduction in molecular weight, respectively.

Medicinal chemistry Parallel synthesis Fragment-based drug discovery

Distinct Lipophilicity Profile (LogP 1.43) Relative to Arylsulfonate Analogs, Influencing Membrane Partitioning

The predicted partition coefficient (LogP) for the target mesylate is 1.43, compared to 0.05 for the benzenesulfonate analog (WAY-357996) and an ALogP of 1.07 for the p-toluenesulfonate analog (WAY-357997) . The mesylate thus occupies a distinct lipophilicity space that bridges the more polar benzenesulfonate and the slightly less lipophilic tosylate.

Drug-likeness ADME Lipophilicity

Allylic Activation Confers Enhanced Reactivity Relative to the Saturated Tetrahydrothiophene Analog

The target compound contains an endocyclic double bond (2,3-dihydrothiophene), making it an allylic mesylate. Its saturated counterpart, 1,1-dioxidotetrahydrothiophen-3-yl methanesulfonate (CAS 36715-83-0), lacks this allylic activation . Allylic sulfonates are known to undergo nucleophilic substitution with rate enhancements of 10–10³ fold relative to their saturated analogs via stabilization of the transition state through π-orbital overlap [1]. While specific kinetic data for this exact pair have not been reported in the public domain, the class-level inference from allylic vs. saturated sulfonate reactivity is well established.

Allylic substitution Synthetic intermediate Electrophilic reactivity

Validated Application Scenarios for 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate Based on Quantitative Differentiation Evidence


Preferential Electrophilic Building Block in Diversity-Oriented Synthesis and Fragment-Based Library Construction

The combination of a strong methanesulfonate leaving group with an allylic scaffold makes this compound an efficient electrophilic handle for nucleophilic displacement with amines, thiols, or alcohols [1][2]. Its lower molecular weight (212.24 vs. 274–288 for arylsulfonate analogs) and moderate LogP (1.43) support its use as a compact, fragment-like building block for generating diverse chemotypes with favorable physicochemical profiles .

Selective Alkylation Reagent Where Arylsulfonate Analogs Exhibit Insufficient Reactivity

In reaction systems where the tosylate (pKa −2.8) or benzenesulfonate leaving groups are too sluggish, the mesylate (pKa of methanesulfonic acid = −1.9) provides measurably faster kinetics [1][2]. This is particularly relevant in parallel synthesis workflows where reaction time and conversion consistency across a library are critical quality metrics.

Mechanistic Probe for GIRK Channel Modulation Studies in Academic Pharmacology

This compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator, distinguishing it from arylsulfonate analogs that have been characterized primarily as ERK1/2 inhibitors [1][2]. Researchers studying GIRK channel pharmacology may therefore select this mesylate to explore target engagement without confounding off-target kinase activity associated with the arylsulfonate scaffold series.

Allylic Substrate for Investigating SN2 vs. SN2′ Regioselectivity in Synthetic Methodology Development

The allylic nature of the mesylate, with the leaving group positioned adjacent to a double bond, creates a bifurcated reaction manifold (direct SN2 vs. allylic rearrangement SN2′) [1]. This makes it a valuable model substrate for physical organic chemistry studies of regioselectivity and for developing catalytic systems that control the SN2/SN2′ product ratio.

Quote Request

Request a Quote for 1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.